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Compound of Interest

3-Bromo-5-
Compound Name: _ ) )
(trifluoromethyl)benzoic acid

cat. No.: B1278927

Technical Guide: 3-Bromo-5-
(trifluoromethyl)benzoic Acid

CAS Number: 328-67-6

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-5-
(trifluoromethyl)benzoic acid, a key fluorinated building block in modern organic synthesis. It
is intended for an audience of researchers, medicinal chemists, and professionals in drug
development and material science. This document details the compound's physicochemical
properties, plausible synthetic routes, known applications, and essential safety information. All
guantitative data is presented in structured tables for clarity, and logical workflows are
illustrated using diagrams generated with Graphviz, adhering to specified formatting guidelines
for optimal readability.

Introduction

3-Bromo-5-(trifluoromethyl)benzoic acid is an aromatic carboxylic acid distinguished by the
presence of both a bromine atom and a trifluoromethyl group. This unique substitution pattern
makes it a highly valuable and versatile intermediate in the synthesis of complex organic
molecules. The trifluoromethyl (-CF3) group is a crucial moiety in medicinal chemistry, known
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for its ability to enhance metabolic stability, binding affinity, and bioavailability of drug
candidates. The bromine atom provides a reactive handle for a variety of cross-coupling
reactions, enabling the construction of diverse molecular scaffolds. Consequently, this
compound serves as a critical starting material in the development of novel pharmaceuticals,
particularly those targeting inflammatory diseases and cancer, as well as in the creation of
advanced agrochemicals and high-performance materials.

Physicochemical Properties

The fundamental physical and chemical properties of 3-Bromo-5-(trifluoromethyl)benzoic
acid are summarized in the table below. These properties are essential for its handling,
storage, and application in synthetic chemistry.

Property Value Reference(s)
CAS Number 328-67-6 ,

Molecular Formula CsH4BrFs0:2 ,

Molecular Weight 269.02 g/mol ,

IUPAC Name 3-bromo-5-

(trifluoromethyl)benzoic acid

Off-white to light yellow

Appearance ) ,
crystalline powder
Melting Point 132.3-137 °C .
Boiling Point 284.3-331.9°Cat 760 mmHg ,
Density 1.489 - 1.773 g/cm3 ,
Purity >97%
AMZBKZQMAZWIJIM-
InChl Key ,

UHFFFAOYSA-N

C1=C(C=C(C=C1C(F)
(F)F)Br)C(=0)O

Canonical SMILES
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Synthesis and Experimental Protocols

While specific, peer-reviewed protocols for the direct synthesis of 3-Bromo-5-
(trifluoromethyl)benzoic acid are not readily available in the public domain, a plausible and
common synthetic route involves the selective bromination of 3-(trifluoromethyl)benzoic acid. A
general, representative protocol based on established electrophilic aromatic substitution
methods is described below.

Plausible Synthesis: Electrophilic Bromination

This method involves the direct bromination of 3-(trifluoromethyl)benzoic acid using a
brominating agent and a Lewis acid catalyst. The trifluoromethyl group is a meta-director, and
while the carboxylic acid group is also a meta-director, the reaction conditions can be optimized
to favor the formation of the desired 3,5-disubstituted product.

Brominating Agent (e.g., NBS, Br2)
@-(Triﬂuoromethyl)benzoic Aci@ + Lewis Acid (e.g., FeBrs)
in Solvent (e.g., CCla, H2S0a4)

Electrophilic Aromatic Substitution

Reaction Quenching
& Agqueous Workup

Purification
(Recrystallization)

3-Bromo-5-(trifluoromethyl)benzoic Acid
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Caption: Plausible synthesis workflow for 3-Bromo-5-(trifluoromethyl)benzoic acid.

General Experimental Protocol (Representative)

o Materials: 3-(Trifluoromethyl)benzoic acid, N-Bromosuccinimide (NBS) or liquid Bromine
(Brz2), Iron(lll) bromide (FeBrs) or concentrated Sulfuric Acid, and an appropriate solvent
(e.g., CCla or neat H2SOa).

e Procedure:

o In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-
(trifluoromethyl)benzoic acid (1.0 eq) in the chosen solvent.

o Add the Lewis acid catalyst (e.g., FeBrs, 0.1 eq) to the mixture.

o Slowly add the brominating agent (e.g., NBS or Brz, 1.0-1.1 eq) portion-wise to control the
reaction exotherm.

o Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and stir for several
hours.

o Monitor the reaction progress using an appropriate technique, such as Thin Layer
Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

o Upon completion, cool the mixture to room temperature and quench the reaction by
carefully pouring it into a beaker of ice-cold water.

o If a precipitate forms, collect the solid by vacuum filtration. If the product remains in an
organic layer, perform a liquid-liquid extraction.

o Wash the crude product with water and a reducing agent solution (e.g., sodium bisulfite) if
bromine was used, to remove any excess halogen.

o Purify the crude solid by recrystallization from a suitable solvent system (e.g.,
ethanol/water) to yield the final product.

Disclaimer: This protocol is a generalized representation and has not been optimized.
Researchers must consult relevant literature and perform appropriate safety assessments
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before attempting any chemical synthesis.

Applications in Research and Development

The primary value of 3-Bromo-5-(trifluoromethyl)benzoic acid lies in its role as a versatile

building block for constructing more complex, high-value molecules.
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Caption: Role as a versatile building block in synthetic chemistry.

e Pharmaceutical Intermediates: The compound is a key precursor in the synthesis of active
pharmaceutical ingredients (APIs). The carboxylic acid group can be readily converted to
amides or esters, while the bromo-substituent allows for the introduction of various aryl or
alkyl groups via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).
This dual reactivity is crucial for building the complex scaffolds of modern drugs.

e Agrochemicals: Similar to its use in pharmaceuticals, it serves as an intermediate in creating
new herbicides and pesticides where the trifluoromethyl group contributes to the molecule's

potency and stability.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b1278927?utm_src=pdf-body
https://www.benchchem.com/product/b1278927?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1278927?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Material Science: It can be incorporated into polymers or used to create specialty coatings.
The presence of fluorine can enhance properties such as thermal stability, chemical
resistance, and hydrophobicity.

Spectral Data

Detailed spectral analysis is crucial for structure confirmation and purity assessment. Below is
a summary of expected spectral characteristics.

Spectrum Type Expected Characteristics

Signals in the aromatic region (o 7.5-8.5 ppm)
corresponding to the three protons on the

1H NMR benzene ring. A broad singlet far downfield (>10
ppm) for the carboxylic acid proton, which is

exchangeable with D20.

Resonances for the eight distinct carbon atoms,
including the carboxyl carbon (~165-170 ppm),

3C NMR the carbon attached to the CFs group (a quartet
due to C-F coupling), and other aromatic

carbons.

A singlet corresponding to the three equivalent
19F NMR _ _
fluorine atoms of the trifluoromethyl group.

A very broad O-H stretch from the carboxylic
acid dimer (approx. 2500-3300 cm™1). A sharp

FTIR (cm™1) C=0 stretch (approx. 1680-1710 cm~1). C-F
stretching bands (approx. 1100-1350 cm™1). C-
Br stretch (approx. 500-650 cm™1).

Note: Specific chemical shifts (ppm) and wavenumbers (cm~*) should be determined
experimentally for each batch and may vary slightly based on the solvent and instrument used.

Safety and Handling

Proper handling of 3-Bromo-5-(trifluoromethyl)benzoic acid is essential in a laboratory
setting. The compound is classified with several hazards, and appropriate personal protective
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equipment (PPE) should be used at all times.

GHS . Hazard
Hazard Class . Signal Word Reference(s)
Pictogram Statement(s)
Skin
) o ) H315: Causes
Corrosion/Irritatio  GHSO07 Warning o
skin irritation
n
) H319: Causes
Serious Eye ) )
o GHSO07 Warning serious eye ,
Damage/Irritation S
irritation
) H335: May
STOT - Single ] )
GHSO07 Warning cause respiratory
Exposure o
irritation

e Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid
breathing dust. Avoid contact with skin, eyes, and clothing. Wear protective gloves, safety
goggles, and a lab coat.

o Storage: Store in a tightly closed container in a dry and cool place. Keep away from
moisture, heat, and light.

o Disposal: Dispose of contents/container to an approved waste disposal plant in accordance
with local, state, and federal regulations.

Conclusion

3-Bromo-5-(trifluoromethyl)benzoic acid (CAS 328-67-6) is a strategically important
chemical intermediate. Its dual functionality, combining a reactive bromine atom for cross-
coupling with a bioisosteric trifluoromethyl group, makes it a valuable asset for medicinal
chemists and material scientists. This guide has summarized its key properties, outlined a
plausible synthetic approach, and highlighted its critical role as a building block in the
development of new technologies. Adherence to strict safety protocols is mandatory when
handling this compound.
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 To cite this document: BenchChem. [3-Bromo-5-(trifluoromethyl)benzoic acid CAS number
328-67-6]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1278927#3-bromo-5-trifluoromethyl-benzoic-acid-
cas-number-328-67-6]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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